molecular formula C17H16FN3O B2892186 1-[(4-fluorophenyl)methyl]-3-(1-methyl-1H-indol-3-yl)urea CAS No. 941879-35-2

1-[(4-fluorophenyl)methyl]-3-(1-methyl-1H-indol-3-yl)urea

Cat. No.: B2892186
CAS No.: 941879-35-2
M. Wt: 297.333
InChI Key: XAAWINRLHLPARR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Fluorophenyl)methyl]-3-(1-methyl-1H-indol-3-yl)urea is a urea derivative featuring a fluorinated benzyl group and a substituted indole moiety. The compound’s structure combines a 4-fluorobenzyl group attached to the urea nitrogen and a 1-methylindole group at the opposing urea nitrogen. Urea derivatives are of significant interest in medicinal chemistry due to their ability to act as hydrogen-bond donors/acceptors, enabling interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-(1-methylindol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O/c1-21-11-15(14-4-2-3-5-16(14)21)20-17(22)19-10-12-6-8-13(18)9-7-12/h2-9,11H,10H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAAWINRLHLPARR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)NC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(4-Fluorophenyl)methyl]-3-(1-methyl-1H-indol-3-yl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique molecular structure, has been studied for various pharmacological effects, particularly in the realm of anticancer activity and antimicrobial properties.

  • Molecular Formula : C16H14FN3O
  • Molecular Weight : 283.30 g/mol
  • Chemical Structure : The compound features a urea linkage, an indole moiety, and a fluorophenyl group, which contribute to its biological properties.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. In various studies, the compound has shown efficacy against multiple cancer cell lines:

Cell Line IC50 (µM) % Inhibition
MDA-MB-468 (Breast)2.684.83%
SK-MEL-5 (Melanoma)2.081.58%
T-47D (Breast)1.890.47%
HCT-116 (Colon)0.87-

These results suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest, which are crucial for its anticancer effects .

The mechanism underlying the anticancer activity of this compound appears to involve the inhibition of key signaling pathways associated with tumor growth and proliferation. Studies have indicated that it may inhibit specific kinases involved in cancer cell survival and proliferation, leading to enhanced apoptosis in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens:

Pathogen Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus2
Escherichia coli8
Candida albicans16

These findings highlight the compound's potential as a broad-spectrum antimicrobial agent, particularly against drug-resistant strains .

Study on Anticancer Properties

A study conducted by researchers evaluated the compound's efficacy against a panel of cancer cell lines using the National Cancer Institute's protocols. The results showed that it exhibited sub-micromolar IC50 values against prostate and colon cancer cell lines, indicating strong antiproliferative effects .

Study on Antimicrobial Efficacy

Another research project focused on the antimicrobial properties of this compound against resistant strains of bacteria and fungi. The study revealed that it had comparable efficacy to established antibiotics like vancomycin, suggesting its potential as an alternative treatment option in infectious diseases .

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Target Compound : The indole moiety may confer π-π stacking interactions with aromatic residues in biological targets, while the 4-fluorobenzyl group enhances lipophilicity and metabolic stability. Indole derivatives are often associated with kinase inhibition or receptor modulation .
  • The 4-chlorophenyl substituent may increase binding affinity to targets requiring electronegative interactions, as seen in pesticidal agents like epoxiconazole .
  • Tetrazole Derivative (CAS 941965-10-2) : Tetrazole rings mimic carboxylates, enabling ionic interactions. The 3,4-difluorophenyl group may enhance target selectivity, as fluorination is a common strategy in agrochemicals (e.g., flusilazole) .
  • Ethyl groups may improve membrane permeability in hydrophobic environments .

Molecular Weight and Complexity

The target compound (MW ~326) balances complexity and drug-likeness, whereas the sulfonylethyl urea (MW 500) may face challenges in bioavailability due to higher molecular weight. The tetrazole derivative (MW 348) and 3-ethylphenyl urea (MW 258) represent extremes in structural complexity, with implications for synthetic feasibility and ADME properties.

Fluorine Substitution Trends

Fluorine is a recurring substituent across analogs, likely to enhance metabolic stability and binding via hydrophobic/electrostatic effects. The target compound and tetrazole derivative both feature fluorophenyl groups, aligning with trends in antifungal and anticancer drug design .

Research Implications and Limitations

For example:

  • Indole-containing ureas (e.g., target compound) are prevalent in kinase inhibitor research.
  • Sulfonylureas are well-documented in pesticidal contexts .
  • Tetrazole derivatives may offer improved metabolic stability over carboxylates .

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing 1-[(4-fluorophenyl)methyl]-3-(1-methyl-1H-indol-3-yl)urea?

The synthesis typically involves coupling a fluorophenylmethyl isocyanate with 1-methyl-1H-indol-3-amine under controlled conditions. Key steps include:

  • Intermediate formation : The fluorophenylmethyl group is introduced via electrophilic substitution or alkylation reactions .
  • Urea bond formation : Reacting the isocyanate with the indole amine at 0–25°C in anhydrous solvents like dichloromethane or THF, with yields optimized by slow addition and inert atmospheres .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., fluorophenyl CH2_2 at δ 4.3–4.5 ppm; indole NH absence due to methylation) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (expected [M+H]+^+ at m/z 324.14) and fragmentation patterns .
  • X-ray crystallography : SHELXL refinement resolves bond angles and torsional strain between the fluorophenyl and indole moieties .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across different assays?

Discrepancies often arise from assay conditions (e.g., cell line variability, concentration gradients). Methodological solutions include:

  • Standardized protocols : Replicate experiments using identical cell lines (e.g., HCT-116 for antiproliferative studies) and controls .
  • Dose-response curves : Quantify IC50_{50} values across multiple replicates to assess potency variability .
  • Meta-analysis : Cross-reference data with structurally analogous urea derivatives (e.g., 1-(2-chlorobenzyl)-3-indolylurea) to identify trends .

Q. What strategies are employed to determine the binding mechanisms of this urea derivative with enzyme targets?

  • Molecular docking : Use software like AutoDock Vina to model interactions with kinases (e.g., EGFR) or receptors, focusing on hydrogen bonds between the urea carbonyl and active-site residues .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd_d) and stoichiometry .
  • Mutagenesis studies : Modify target residues (e.g., Tyr-1048 in EGFR) to validate predicted binding modes .

Q. How does modifying substituents on the indole or fluorophenyl groups affect bioactivity?

Structure-Activity Relationship (SAR) studies highlight:

  • Fluorophenyl substitutions : Electron-withdrawing groups (e.g., -F) enhance metabolic stability but may reduce solubility. 4-Fluorophenyl shows higher kinase inhibition than 2- or 3-substituted analogs .
  • Indole modifications : Methylation at N1 prevents hydrogen bonding but improves cell permeability. Adding sulfonyl or acetyl groups at C2 increases antiproliferative activity in A549 lung cancer models .

Q. What challenges exist in refining the crystal structure of this compound using programs like SHELXL?

  • Disorder modeling : Flexible CH2_2 groups between the urea and aromatic rings require multi-conformer refinement .
  • Twinned data : High-resolution (<1.0 Å) datasets reduce ambiguity in electron density maps for fluorophenyl and indole planes .
  • Hydrogen bonding networks : SHELXL’s restraints stabilize urea carbonyl interactions with adjacent molecules during refinement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.